molecular formula C13H17BrN2O2S B4413851 4-[(4-bromophenyl)sulfonyl]-1,4-diazabicyclo[3.2.2]nonane

4-[(4-bromophenyl)sulfonyl]-1,4-diazabicyclo[3.2.2]nonane

Cat. No. B4413851
M. Wt: 345.26 g/mol
InChI Key: FHFIEZAUJWXORF-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfonyl]-1,4-diazabicyclo[3.2.2]nonane, commonly known as BSN-972, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BSN-972 belongs to the class of bicyclic diazabicyclooctanes, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of BSN-972 is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. BSN-972 has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
BSN-972 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. BSN-972 has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of BSN-972 is its high potency and selectivity for the GABA system. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one limitation of BSN-972 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BSN-972. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the optimal dosing and administration of BSN-972 for this application. Another area of interest is its potential as a treatment for epilepsy and other neurological disorders. Future studies should focus on the safety and efficacy of BSN-972 in clinical trials. Finally, there is a need for further research on the mechanism of action of BSN-972, which may lead to the development of more potent and selective GABAergic drugs.

Scientific Research Applications

BSN-972 has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. BSN-972 has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse.

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-1,4-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c14-11-1-3-13(4-2-11)19(17,18)16-10-9-15-7-5-12(16)6-8-15/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFIEZAUJWXORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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